![molecular formula C9H17NaO8 B13795458 sodium;3-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexoxy]propanoate](/img/structure/B13795458.png)
sodium;3-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexoxy]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium;3-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexoxy]propanoate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a sodium ion, making it highly soluble in water and reactive under specific conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium;3-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexoxy]propanoate typically involves the reaction of a hexose sugar with a propanoic acid derivative in the presence of a sodium base. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the hydroxyl groups and the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts to enhance the efficiency and yield of the reaction. Enzymatic processes are often employed to facilitate the selective hydroxylation of the hexose sugar, followed by esterification with propanoic acid and neutralization with sodium hydroxide.
化学反応の分析
Types of Reactions
Sodium;3-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexoxy]propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted ethers or esters.
科学的研究の応用
Sodium;3-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexoxy]propanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of carbohydrate metabolism and enzyme activity.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of biodegradable polymers and as an additive in food and cosmetics.
作用機序
The mechanism of action of sodium;3-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexoxy]propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds and interact with active sites on enzymes, modulating their activity and influencing metabolic pathways.
類似化合物との比較
Similar Compounds
Sodium gluconate: Similar in structure but lacks the propanoate group.
Sodium lactate: Contains a lactate group instead of the hexose sugar.
Sodium ascorbate: Contains an ascorbate group with antioxidant properties.
Uniqueness
Sodium;3-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexoxy]propanoate is unique due to its combination of a hexose sugar and a propanoate group, providing distinct chemical properties and reactivity compared to other sodium salts. This uniqueness makes it valuable in specific applications where both carbohydrate and carboxylate functionalities are required.
特性
分子式 |
C9H17NaO8 |
|---|---|
分子量 |
276.22 g/mol |
IUPAC名 |
sodium;3-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexoxy]propanoate |
InChI |
InChI=1S/C9H18O8.Na/c10-3-5(11)8(15)9(16)6(12)4-17-2-1-7(13)14;/h5-6,8-12,15-16H,1-4H2,(H,13,14);/q;+1/p-1/t5-,6+,8-,9-;/m1./s1 |
InChIキー |
RSDJAMPUNPVDHA-JKJIFJNKSA-M |
異性体SMILES |
C(COC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=O)[O-].[Na+] |
正規SMILES |
C(COCC(C(C(C(CO)O)O)O)O)C(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


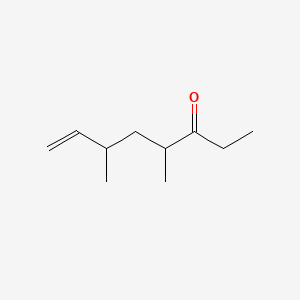
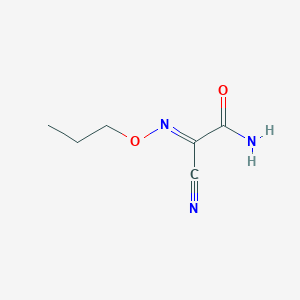
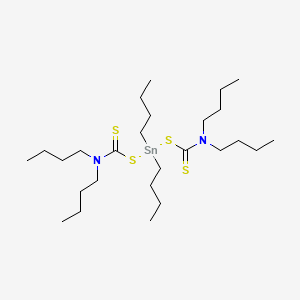
![S-[5-(Dimethylamino)-5-sulfanylidenepentyl] ethanethioate](/img/structure/B13795404.png)
![8-[(1R,2R,5R)-2-(2-carboxyethyl)-5-hydroxy-3-oxocyclopentyl]-8-oxooctanoic acid](/img/structure/B13795407.png)
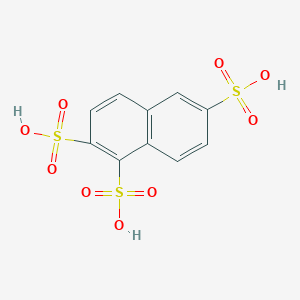
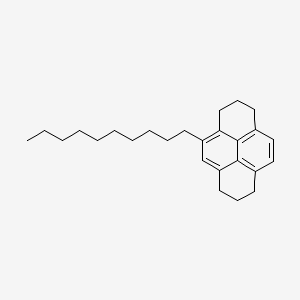
![Acetyl chloride,[(1-iminobutyl)amino]-](/img/structure/B13795426.png)
![Methyl 2-[(2-phenoxyanilino)methyl]benzoate](/img/structure/B13795427.png)

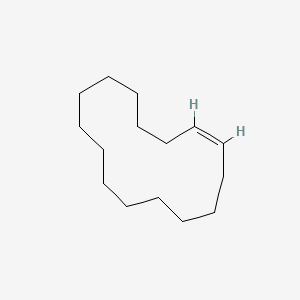
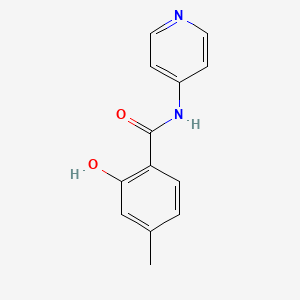
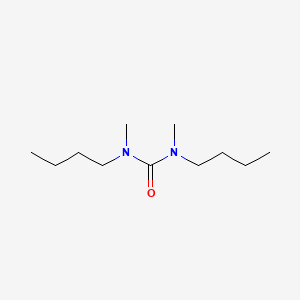
![6,8-Dioxabicyclo[3.2.1]octane,2-fluoro-1,5-dimethyl-,(1S,2R,5S)-(9CI)](/img/structure/B13795449.png)
